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Compound of Interest

Compound Name: 2,2-Dimethylicyclopropyl Cyanide

Cat. No.: B129274

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived
from or structurally related to 2,2-dimethylcyclopropyl cyanide. The data presented is
compiled from various experimental studies to offer an objective overview of their potential
applications in drug discovery and agrochemicals.

Antimicrobial Activity

Derivatives of the cyclopropane scaffold, particularly cyclopropane carboxamides, have
demonstrated notable antibacterial and antifungal properties. The primary mechanism for their
antifungal action is believed to be the inhibition of the sterol 14a-demethylase enzyme
(CYP51), a key component in the ergosterol biosynthesis pathway of fungi.

Table 1: Antibacterial Activity of Cyclopropane Amide
Derivatives
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Compound ID Test Organism MICso (pg/mL)
F5 Staphylococcus aureus 64

Escherichia coli 128

F9 Staphylococcus aureus 32

Escherichia coli 32

F29 Staphylococcus aureus 64

F53 Staphylococcus aureus 64

Escherichia coli 128

Ciprofloxacin (Control) Staphylococcus aureus 2

Escherichia coli 2

Data sourced from "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives
Containing Cyclopropane”. MICso represents the minimum concentration required to inhibit
80% of microbial growth.

Table 2: Antifungal Activity of Cyclopropane Amide

Derivatives
Compound ID Test Organism MICso (pg/mL)
F8 Candida albicans 16
F24 Candida albicans 16
F42 Candida albicans 16
Fluconazole (Control) Candida albicans 2

Data sourced from "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives
Containing Cyclopropane”. MICso represents the minimum concentration required to inhibit
80% of microbial growth.
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Signaling Pathway: Fungal Ergosterol Biosynthesis
Inhibition

The antifungal activity of certain cyclopropane derivatives is attributed to their ability to inhibit
CYP51. This enzyme is crucial for the demethylation of lanosterol, a precursor to ergosterol.
Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts
membrane integrity, leading to fungal cell death.[1] Azole antifungals, a common class of

CYP51 inhibitors, work by having the nitrogen atom in their azole ring coordinate with the heme
iron atom in the active site of CYP51, preventing the binding of the natural substrate.[2][3][4]
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Fungal Ergosterol Biosynthesis Pathway and CYP51 Inhibition
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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by cyclopropane derivatives

targeting CYP51.
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Herbicidal Activity

Cyclopropane derivatives have also been investigated for their herbicidal properties. A key
target for some of these compounds is the enzyme ketol-acid reductoisomerase (KARI), which
is essential for the biosynthesis of branched-chain amino acids (BCAASs) in plants.

Table 3: Herbicidal Activity of Cyclopropane-1,1-
dicarboxamide Analogues

Compound ID Test Species

Growth Inhibition (%) at
100 pM

N,N'-bis(2-
ethylphenyl)cyclopropane-1,1-  Agrostis stolonifera (bentgrass)  Moderate Activity

dicarboxamide

Other Analogues Lactuca sativa (lettuce) Low Activity

Agrostis stolonifera (bentgrass)  Low Activity

Data sourced from "Synthesis, crystal structure, herbicidal activity and mode of action of new
cyclopropane-1,1-dicarboxylic acid analogues”.[5] The original paper describes the activity as

"moderate" without providing a specific percentage of inhibition.

Signaling Pathway: Plant Branched-Chain Amino Acid
Biosynthesis Inhibition

The herbicidal action of certain cyclopropane-containing compounds is due to the inhibition of
the KARI enzyme. This enzyme catalyzes a critical step in the biosynthesis of the essential
amino acids valine, leucine, and isoleucine.[6][7] By inhibiting KARI, the plant is starved of

these vital amino acids, leading to growth arrest and eventual death.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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